molecular formula C17H18N2O2 B2560035 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one CAS No. 2241131-26-8

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one

Cat. No. B2560035
CAS RN: 2241131-26-8
M. Wt: 282.343
InChI Key: YOOSWKYFZXKWFI-UHFFFAOYSA-N
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Description

“3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one” is a chemical compound that belongs to the class of piperazines . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives, including “3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives like “3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one” include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one” can be determined using various techniques. These include determining the melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety in EN300-299134 has been widely employed in pharmaceuticals due to its diverse biological activities. Notable drugs containing piperazine include trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore novel derivatives of EN300-299134 for potential therapeutic applications, such as antipsychotics, antivirals, and cardiovascular agents.

Antioxidant and Cytoprotective Properties

EN300-299134 may act as an antioxidant, reducing or neutralizing free radicals and protecting cells against oxidative damage. Its potential as a cytoprotective agent warrants further investigation, especially in the context of preventing cellular injury .

Heavy Oil Recovery

EN300-299134’s properties could be leveraged in enhanced oil recovery (EOR) techniques. For instance, it might enhance the viscosity of polymer solutions used in reservoir flooding, improving oil displacement efficiency. Field studies have demonstrated success in heavy oil fields, but challenges remain in maintaining viscosity under reservoir conditions .

Safety and Hazards

While specific safety and hazard information for “3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one” was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions in the research of piperazine derivatives like “3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one” could involve the development of new synthesis methods , exploration of their biological activity , and investigation of their potential therapeutic applications.

properties

IUPAC Name

3-[3-(2-methoxyphenyl)phenyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-8-3-2-7-14(15)12-5-4-6-13(11-12)16-17(20)19-10-9-18-16/h2-8,11,16,18H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOSWKYFZXKWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)C3C(=O)NCCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one

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